3-(Ethoxycarbonyl)phenylzinc iodide
Overview
Description
3-(Ethoxycarbonyl)phenylzinc iodide is a chemical compound that belongs to the class of organozinc compounds It is characterized by the presence of a phenyl group attached to a zinc atom, with an ethoxycarbonyl group and an iodide ion as substituents
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the reaction of 3-(ethoxycarbonyl)chlorobenzene with zinc in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds through the formation of a Grignard reagent, followed by the addition of iodine to form the desired compound.
Transmetalation Reaction: Another approach involves the transmetalation of a phenylzinc iodide with ethyl formate. This method requires careful control of reaction conditions, including temperature and stoichiometry, to ensure the formation of the target compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions or transmetalation processes. These methods are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as phenylzinc acetate.
Reduction: Reduction reactions involving this compound can lead to the formation of phenylzinc hydride.
Substitution: Substitution reactions are common, where the iodide ion can be replaced by other nucleophiles, resulting in a variety of substituted phenylzinc compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and various metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, alcohols, and amines are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Phenylzinc acetate, phenylzinc oxide.
Reduction: Phenylzinc hydride.
Substitution: Various substituted phenylzinc compounds, depending on the nucleophile used.
Scientific Research Applications
3-(Ethoxycarbonyl)phenylzinc iodide has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of fine chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(ethoxycarbonyl)phenylzinc iodide exerts its effects involves its ability to act as a nucleophile and a Lewis acid. The zinc atom can coordinate to various substrates, facilitating reactions such as cross-coupling and substitution. The ethoxycarbonyl group enhances the reactivity of the phenyl ring, making it more susceptible to nucleophilic attack.
Molecular Targets and Pathways:
Cross-Coupling Reactions: The compound can target carbon-carbon double bonds, forming new carbon-carbon bonds.
Substitution Reactions: It can target electrophilic centers, leading to the formation of new bonds with nucleophiles.
Comparison with Similar Compounds
3-(Ethoxycarbonyl)phenylzinc iodide is unique compared to other organozinc compounds due to its specific substituents and reactivity profile. Similar compounds include:
Phenylzinc chloride: Lacks the ethoxycarbonyl group, resulting in different reactivity.
Phenylzinc bromide: Similar to iodide but with a different halide, affecting reactivity and stability.
3-(Methoxycarbonyl)phenylzinc iodide: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl, leading to variations in reactivity.
Properties
IUPAC Name |
ethyl benzoate;iodozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTSJWIWLNBYJL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C[C-]=C1.[Zn+]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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